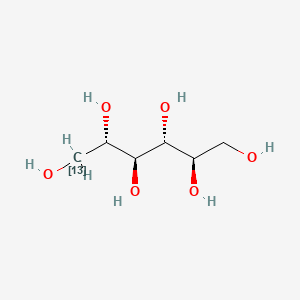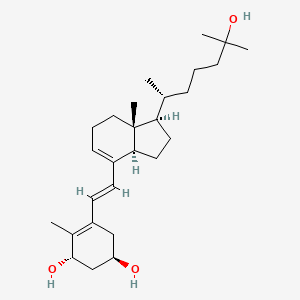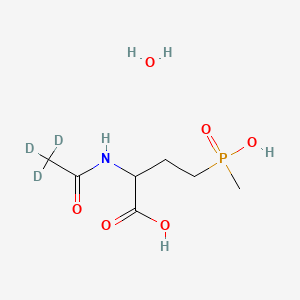
N-Acetyl-DL-glufosinate-d3 (hydrate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-DL-glufosinate-d3 (hydrate) is a deuterium-labeled derivative of N-Acetyl-DL-glufosinate. This compound is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of deuterium, a stable heavy isotope of hydrogen, into the molecule allows for its use as a tracer in various analytical and pharmacokinetic studies .
Analyse Des Réactions Chimiques
N-Acetyl-DL-glufosinate-d3 (hydrate) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
N-Acetyl-DL-glufosinate-d3 (hydrate) has several scientific research applications, including:
Chemistry: Used as a tracer in analytical studies to track the movement and transformation of molecules.
Biology: Employed in metabolic studies to understand the pathways and mechanisms of action of various biological processes.
Medicine: Utilized in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development and testing of new chemical processes and products.
Mécanisme D'action
The mechanism of action of N-Acetyl-DL-glufosinate-d3 (hydrate) involves its use as a tracer in various studies. The deuterium labeling allows for the precise tracking of the compound in different environments. The molecular targets and pathways involved depend on the specific application and study design .
Comparaison Avec Des Composés Similaires
N-Acetyl-DL-glufosinate-d3 (hydrate) is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
N-Acetyl-DL-glufosinate: The non-deuterated version of the compound.
N-Acetylphosphinothricin: Another derivative with similar chemical properties.
These compounds share similar chemical structures but differ in their isotopic composition and specific applications.
Propriétés
Formule moléculaire |
C7H16NO6P |
|---|---|
Poids moléculaire |
244.20 g/mol |
Nom IUPAC |
4-[hydroxy(methyl)phosphoryl]-2-[(2,2,2-trideuterioacetyl)amino]butanoic acid;hydrate |
InChI |
InChI=1S/C7H14NO5P.H2O/c1-5(9)8-6(7(10)11)3-4-14(2,12)13;/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)(H,12,13);1H2/i1D3; |
Clé InChI |
QLOALVGWAUILHA-NIIDSAIPSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(=O)NC(CCP(=O)(C)O)C(=O)O.O |
SMILES canonique |
CC(=O)NC(CCP(=O)(C)O)C(=O)O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



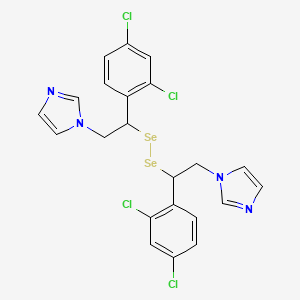
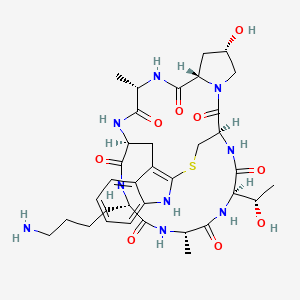
![(2R,4R,5R)-5-[2-chloro-6-(cyclopentylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12402267.png)
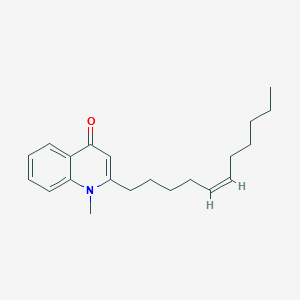
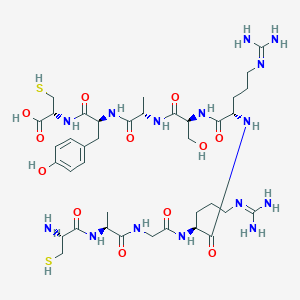
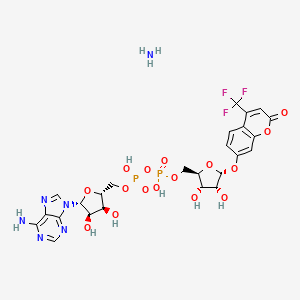
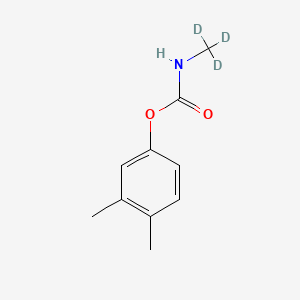
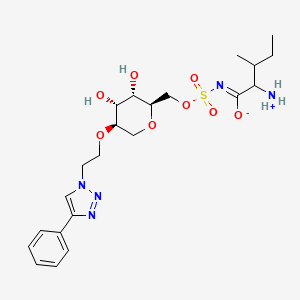
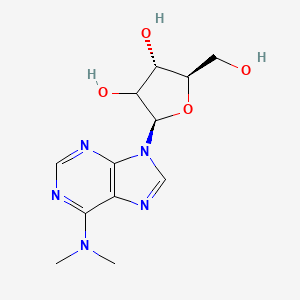
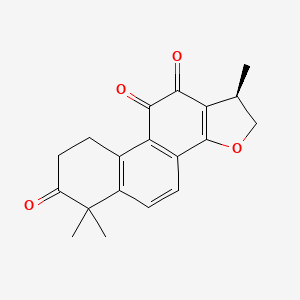
![1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-fluorooxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402325.png)
